Moderate BRD4 Bromodomain Inhibition (IC₅₀ = 15.8 µM) Distinguishes This Scaffold from Potent Nanomolar Inhibitors
3-Bromo-5-(trifluoromethyl)pyridin-4-amine exhibits moderate inhibitory activity against the BRD4 bromodomain with an IC₅₀ of 15,800 nM (15.8 µM) as measured by a TR-FRET assay [1]. This contrasts with highly optimized BRD4 inhibitors like JQ1, which typically show IC₅₀ values in the low nanomolar range (e.g., 0.5-5 µM for JQ1 and <100 nM for advanced clinical candidates) [2]. This moderate affinity makes the compound a valuable starting scaffold for fragment-based drug discovery or for developing chemical probes where high potency is not the primary objective, such as in selectivity profiling or as a negative control.
| Evidence Dimension | BRD4 Bromodomain Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 15,800 nM (15.8 µM) |
| Comparator Or Baseline | Potent BRD4 Inhibitors (e.g., JQ1): IC₅₀ = 0.5-5 µM; Advanced clinical candidates: IC₅₀ < 100 nM |
| Quantified Difference | Target compound is approximately 3- to 30-fold less potent than optimized BRD4 inhibitors. |
| Conditions | TR-FRET assay using recombinant human N-terminal His₆-tagged BRD4. |
Why This Matters
This data defines the compound's role not as a high-potency drug candidate, but as a versatile and moderately active starting point for medicinal chemistry optimization, which is critical for procurement decisions in early-stage research.
- [1] BindingDB. BDBM50032911 (CHEMBL1535485). Affinity Data for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine. View Source
- [2] Filippakopoulos, P., et al. Nature. 2010. Selective inhibition of BET bromodomains. View Source
